3-Methylpentane-2-sulfonamide
Overview
Description
3-Methylpentane-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a branched alkane chain
Mechanism of Action
Target of Action
3-Methylpentane-2-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes such as dihydropteroate synthetase . These enzymes play a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the bacteria from producing the necessary nucleotides for DNA replication, thereby inhibiting bacterial growth .
Pharmacokinetics
They are known to be involved in various disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound disrupts DNA replication in bacteria, thereby inhibiting their growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpentane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-methylpentane-2-sulfonyl chloride with ammonia or an amine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonamide product .
Another method involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents such as hydrogen peroxide and thionyl chloride. The resulting sulfonyl chlorides can then be reacted with amines to form sulfonamides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylpentane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
3-Methylpentane-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Industry: Sulfonamides are used in the production of dyes, agrochemicals, and polymers.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: A sulfonamide used in the treatment of toxoplasmosis.
Uniqueness
3-Methylpentane-2-sulfonamide is unique due to its specific branched alkane structure, which may impart different physical and chemical properties compared to other sulfonamides
Properties
IUPAC Name |
3-methylpentane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-4-5(2)6(3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAFKWZTMKJDTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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